Debio 0617B
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Overview
Description
Debio 0617B is a multi-kinase inhibitor that targets key kinases upstream of the STAT3 and STAT5 signaling pathways. It is primarily used in the treatment of acute myelogenous leukemia and various solid tumors. The compound has shown significant potential in reducing the maintenance and self-renewal of primary human acute myelogenous leukemia CD34+ stem/progenitor cells .
Mechanism of Action
Target of Action
Debio 0617B is a multi-kinase inhibitor . It primarily targets key kinases upstream of STAT3/STAT5 signaling, such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . These kinases play a crucial role in the activation of downstream signaling via STAT3/STAT5 .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s unique profile, which allows it to target multiple kinases simultaneously . As a result, this compound can effectively block the phosphorylation of STAT3 in STAT3-activated carcinoma cell lines in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the STAT3/STAT5 signaling pathway . This pathway is often aberrantly activated in various cancers, leading to tumor survival, metastasis, chemoresistance, and escape from immune responses . By inhibiting key kinases upstream of this pathway, this compound can reduce the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells .
Pharmacokinetics
Its in vivo efficacy has been demonstrated in several mouse xenograft models , suggesting that it possesses favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.
Result of Action
The molecular effect of this compound’s action is the inhibition of STAT3 phosphorylation . On a cellular level, it reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells . This leads to the long-term elimination of human leukemia stem cells and leukemia .
Action Environment
Its effectiveness in in vivo experiments suggests that it can function effectively within the complex environment of a living organism .
Biochemical Analysis
Biochemical Properties
Debio 0617B plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases. These interactions lead to the inhibition of the STAT3/STAT5 signaling pathway, which is essential for the maintenance and self-renewal of AML stem/progenitor cells . By targeting these kinases, this compound effectively reduces the phosphorylation of STAT3 and STAT5, thereby inhibiting their activity and downstream signaling.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In STAT3-activated carcinoma cell lines, this compound shows dose-dependent inhibition of phosphorylated STAT3 (pSTAT3) and exhibits potent antiproliferative activity . Additionally, this compound reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments . This compound also demonstrates efficacy in inhibiting tumor growth in several mouse xenograft models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting key kinases upstream of the STAT3/STAT5 signaling pathway. It binds to Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, preventing their activation and subsequent phosphorylation of STAT3 and STAT5 . This inhibition leads to a reduction in the transcriptional activity of STAT3 and STAT5, thereby affecting gene expression and cellular functions associated with these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its inhibitory effects on STAT3/STAT5 signaling in vitro and in vivo . Long-term studies have demonstrated that this compound can effectively reduce the maintenance and self-renewal of AML stem/progenitor cells, leading to sustained therapeutic efficacy and prevention of relapses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse xenograft models, this compound shows dose-dependent inhibition of tumor growth . Higher doses of the compound result in more significant inhibition of STAT3/STAT5 signaling and tumor growth . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the safety and efficacy of the treatment .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of key kinases upstream of the STAT3/STAT5 signaling pathway. By inhibiting Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, this compound affects the metabolic flux and levels of metabolites associated with these pathways . This inhibition leads to a reduction in the phosphorylation and activation of STAT3 and STAT5, thereby modulating cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can effectively inhibit the activity of target kinases . The transport and distribution of this compound are crucial for its therapeutic efficacy and ability to modulate cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target kinases and inhibit their activity, thereby modulating the STAT3/STAT5 signaling pathway and associated cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Debio 0617B involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions The exact synthetic route and reaction conditions are proprietary and not publicly disclosed
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The compound is typically stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
Debio 0617B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Debio 0617B has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in research on cell signaling, proliferation, and apoptosis.
Medicine: Investigated for its therapeutic potential in treating acute myelogenous leukemia and solid tumors.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another multi-kinase inhibitor used in cancer treatment.
Quizartinib: A kinase inhibitor targeting FLT3, used in acute myelogenous leukemia.
Dasatinib: Inhibits BCR-ABL and SRC family kinases, used in chronic myeloid leukemia.
Ruxolitinib: A JAK1/2 inhibitor used in myelofibrosis and polycythemia vera
Uniqueness
Debio 0617B is unique in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers. Its combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases makes it a potent therapeutic agent with the potential to overcome resistance mechanisms seen with single kinase inhibitors .
Properties
IUPAC Name |
N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSOYXRJCMRAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Debio 0617B unique in its targeting of STAT3 signaling compared to other kinase inhibitors?
A: Unlike many kinase inhibitors that focus on a single target, this compound demonstrates a multi-kinase inhibitory profile. It simultaneously inhibits key kinases upstream of STAT3 and STAT5, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). [, ] This combined inhibition results in a more potent and potentially more durable blockade of the STAT3/STAT5 signaling pathways, which are often implicated in tumor survival, metastasis, and drug resistance. [, ] This multi-targeted approach could offer advantages over single-target inhibitors by potentially overcoming resistance mechanisms and achieving greater efficacy in targeting STAT3-driven cancers.
Q2: How does this compound impact both solid tumors and hematological malignancies?
A: this compound demonstrates efficacy in preclinical models of both solid tumors and hematological malignancies. In solid tumors, this compound exhibited in vitro and in vivo efficacy against a variety of cancer types, including non-small cell lung cancer. [] It effectively inhibited tumor growth in xenograft models and demonstrated synergistic activity when combined with the EGFR inhibitor erlotinib. [] Additionally, this compound effectively reduced the number of metastases in an orthotopic tumor model, highlighting its potential in targeting metastatic disease. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.